(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos
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Description
(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos, also known as this compound, is a useful research compound. Its molecular formula is C41H59O4PSi and its molecular weight is 674.978. The purity is usually 95%.
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Biological Activity
The compound (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate is a complex organic molecule with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₄₁H₅₉O₄PSi |
Molecular Weight | 674.96 g/mol |
CAS Registry Number | 1201795-13-2 |
Boiling Point | 681 °C |
Density | 1.08 g/cm³ |
Flash Point | 366 °C |
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Notably, its structure suggests potential interactions with phosphine-based pathways due to the presence of diphenylphosphinyl groups.
Potential Targets
- Enzymatic Inhibition : The diphenylphosphinyl moiety may exhibit inhibitory effects on certain phosphatases or kinases.
- Receptor Modulation : The compound could interact with nuclear hormone receptors or other transcription factors influencing gene expression.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted that similar compounds with phosphine oxide functionalities demonstrated significant antiproliferative effects against various cancer cell lines. For instance, analogs showed enhanced activity in MCF10CA1 human breast cancer cells compared to standard treatments .
Antimicrobial Properties
Preliminary investigations suggest that compounds with silyl ether functionalities can enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics . This property may be relevant for developing new antimicrobial agents.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- Breast Cancer Treatment : A comparative study involving various analogs of silylated phosphine compounds demonstrated a marked reduction in tumor size in preclinical models when administered at specific dosages .
- Antimicrobial Efficacy : A recent study explored the use of silyl-containing compounds against resistant strains of bacteria, revealing promising results in enhancing the efficacy of existing antibiotics .
Research Findings
Recent findings indicate that modifications to the compound's structure can significantly alter its biological activity:
- Structural Variations : Alterations in the silyl group or phosphine oxide position can lead to increased potency against cancer cells and improved selectivity for target enzymes.
- Synergistic Effects : Combining this compound with other therapeutic agents has shown potential for synergistic effects, enhancing overall efficacy against complex diseases like cancer and infections .
Properties
CAS No. |
1201795-13-2 |
---|---|
Molecular Formula |
C41H59O4PSi |
Molecular Weight |
674.978 |
IUPAC Name |
[(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl] acetate |
InChI |
InChI=1S/C41H59O4PSi/c1-30(29-46(43,36-17-11-9-12-18-36)37-19-13-10-14-20-37)38-23-24-39-33(16-15-25-41(38,39)6)22-21-32-26-34(44-31(2)42)28-35(27-32)45-47(7,8)40(3,4)5/h9-14,17-22,30,34-35,38-39H,15-16,23-29H2,1-8H3/b32-21-,33-22+/t30-,34-,35-,38-,39+,41-/m1/s1 |
InChI Key |
CXNFJAQYWVJXHD-WSLDONEOSA-N |
SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CC(C5)O[Si](C)(C)C(C)(C)C)OC(=O)C)C |
Synonyms |
(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate |
Origin of Product |
United States |
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